
4-Bromo-N-methyl-2-(methylsulfonyl)aniline
説明
4-Bromo-N-methyl-2-(methylsulfonyl)aniline is a chemical compound with the molecular formula C8H10BrNO2S . It has a molecular weight of 264.14 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrNO2S/c1-10-7-4-3-6(9)5-8(7)13(2,11)12/h3-5,10H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in various reactions. For instance, 2-Bromo-4-methylaniline has been used in the synthesis of iminophosphoranes .Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.科学的研究の応用
Structural Characterization and Computational Study
4-Bromo-N-methyl-2-(methylsulfonyl)aniline, as part of the N-(2-cyanophenyl)disulfonamides family, has been studied for its structural properties. Mphahlele and Maluleka (2021) conducted a combined experimental and computational study on these compounds. They used nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry, and single crystal X-ray diffraction analyses. Additionally, they performed density functional theory (DFT) calculations to optimize structural parameters like bond lengths and angles (Mphahlele & Maluleka, 2021).
Chemoselective Reactions with Amines
Baiazitov et al. (2013) described the chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound related to this compound, with amines. Their study revealed insights into the selective displacement reactions involving the chloride and sulfone groups in the presence of different amines (Baiazitov et al., 2013).
Polymerization and Sulfonation Studies
Liu et al. (2017) explored the one-pot reaction involving anilines, including structures related to this compound, for the assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion. This study highlighted the role of anilines as aryl sources and the formation of sulfonyl radicals (Liu, Zheng, & Wu, 2017).
Applications in Palladium-Catalyzed Amination
The research by Wolfe and Buchwald (2003) on palladium-catalyzed amination of aryl halides, involving compounds like N-Methyl-N-(4-chlorophenyl) aniline, provides insights into the potential synthetic applications of this compound in similar reactions (Wolfe & Buchwald, 2003).
Herbicidal Activity and Enzyme Inhibition
A study by Li et al. (2021) on acyl thiourea derivatives containing aniline moiety revealed that compounds related to this compound exhibit significant herbicidal activity. Their work also included structure-activity relationships and molecular docking studies (Li et al., 2021).
Anti-Inflammatory Agents with COX-2 Selectivity
Mahdi, Mohammed, and Jassim (2012) synthesized 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents with COX-2 selectivity. Their in vivo studies using an egg-white induced edema model in rats showed significant reduction of paw edema, suggesting the therapeutic potential of similar compounds (Mahdi, Mohammed, & Jassim, 2012).
Ionic Liquid-Mediated Synthesis
Mane et al. (2022) reported an ionic liquid-mediated synthesis pathway for the production of 4-thiazolidinone derivatives, starting from anilines. This study provides a green chemistry perspective that could be applicable to compounds like this compound (Mane et al., 2022).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
作用機序
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.
Mode of Action
The mode of action of 4-Bromo-N-methyl-2-(methylsulfonyl)aniline is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound may act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds.
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is generally tolerant of a wide range of reaction conditions .
特性
IUPAC Name |
4-bromo-N-methyl-2-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-7-4-3-6(9)5-8(7)13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOIGBUTQWWLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230819 | |
| Record name | Benzenamine, 4-bromo-N-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1845690-63-2 | |
| Record name | Benzenamine, 4-bromo-N-methyl-2-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-bromo-N-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060082.png)


![2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060086.png)
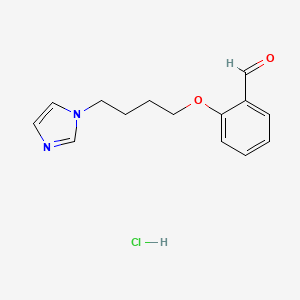
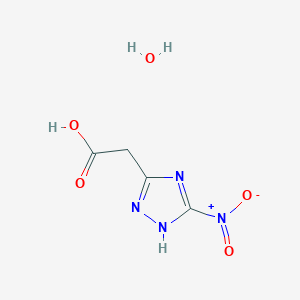
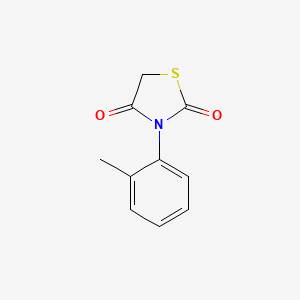
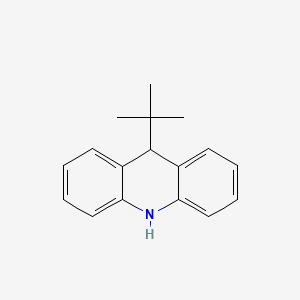
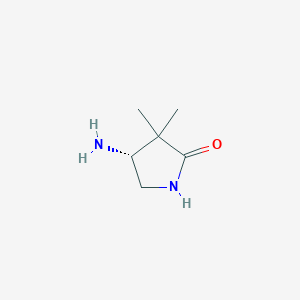
![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)
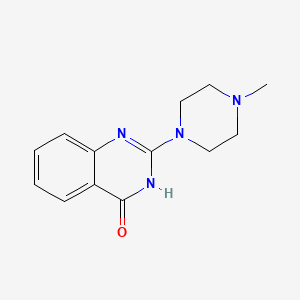
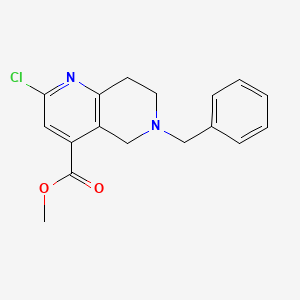
![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)
![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060103.png)